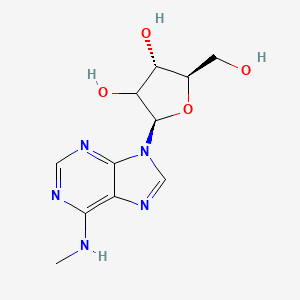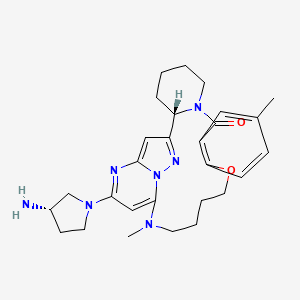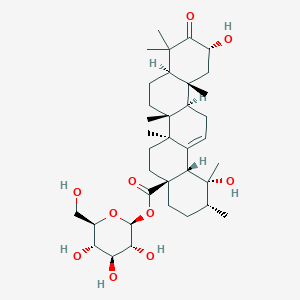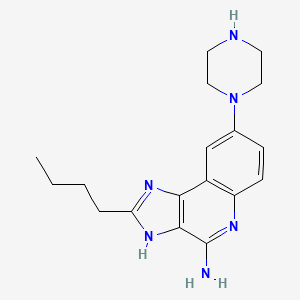
TLR7/8 agonist 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TLR7/8 agonist 4 is a small molecule that activates Toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in enhancing the body’s immune response against tumors and infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . One of the synthetic routes involves the reaction of compound 7 with sodium methoxide in anhydrous methanol, followed by heating at 65°C for 1 hour .
Industrial Production Methods: Industrial production of TLR7/8 agonist 4 may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: TLR7/8 agonist 4 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Applications De Recherche Scientifique
TLR7/8 agonist 4 has a wide range of scientific research applications, particularly in the fields of immunotherapy and vaccine development. It has been shown to activate antigen-presenting cells, leading to improved humoral and T-cell mediated immunity . This makes it a potential adjuvant for vaccines against viral infections and cancer . Additionally, this compound has been used in combination with other drugs to enhance their therapeutic efficacy, particularly in the treatment of triple-negative breast cancer .
Mécanisme D'action
The mechanism of action of TLR7/8 agonist 4 involves the activation of Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon activation, these receptors trigger a cascade of signaling pathways, including the induction of type I interferons and other cytokines . This leads to the activation of both innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to TLR7/8 agonist 4 include imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine . These compounds also activate Toll-like receptors 7 and 8 and have been studied for their immunomodulatory properties.
Uniqueness: This compound is unique in its ability to induce a strong immune response with minimal side effects compared to other TLR7/8 agonists . Its specific structure allows for targeted activation of immune cells, making it a promising candidate for further development in immunotherapy and vaccine adjuvants .
Propriétés
Formule moléculaire |
C18H24N6 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23) |
Clé InChI |
SPPYNUDMEQYSPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
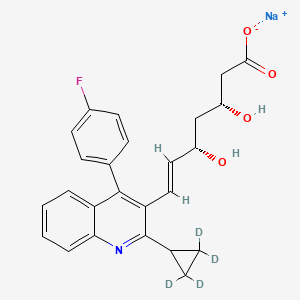
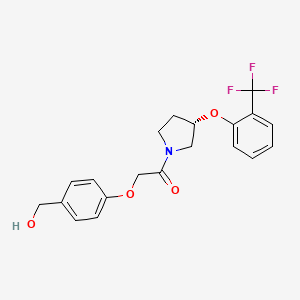
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
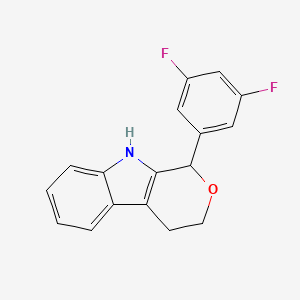
![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B15142096.png)

